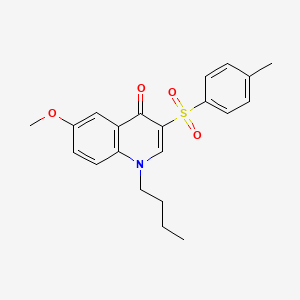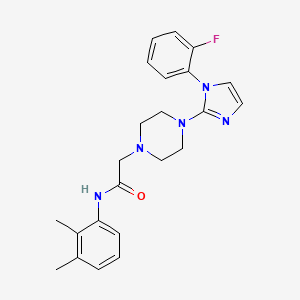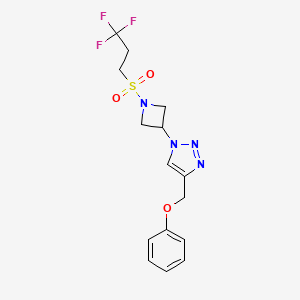
4-(phenoxymethyl)-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(phenoxymethyl)-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a complex organic compound characterized by its multi-functional groups and unique structural features This compound falls under the category of heterocyclic chemistry due to the presence of the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
Step 1: Formation of Phenoxymethyl Intermediate
Reagents: : Phenol, formaldehyde
Conditions: : Acidic or basic catalyst, typically under reflux conditions
Reaction: : Phenol reacts with formaldehyde to form phenoxymethyl intermediate
Step 2: Synthesis of Azetidin-3-yl Intermediate
Reagents: : 3,3,3-trifluoropropylamine, sulfonyl chloride
Conditions: : Inert atmosphere, typically at room temperature
Reaction: : 3,3,3-trifluoropropylamine reacts with sulfonyl chloride to form the azetidin-3-yl intermediate
Step 3: Formation of the Final Compound
Reagents: : Phenoxymethyl intermediate, azetidin-3-yl intermediate, azide, alkyne
Conditions: : Copper-catalyzed azide-alkyne cycloaddition (CuAAC), typically under reflux
Reaction: : The two intermediates react with azide and alkyne under CuAAC conditions to form the final compound
Industrial Production Methods: Industrial production may involve optimization of reaction scales, solvent recycling, and continuous flow techniques to enhance yield and efficiency. Special care is taken to handle reactive intermediates and maintain stringent quality control standards.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction can be achieved using hydrogenation or hydride donors such as sodium borohydride.
Substitution: : Electrophilic and nucleophilic substitution reactions occur at the phenoxymethyl and triazole moieties.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide
Reduction Reagents: : Hydrogen gas, sodium borohydride
Substitution Reagents: : Halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation Products: : Derivatives with increased oxidation states, such as ketones or carboxylic acids
Reduction Products: : Hydrogenated derivatives
Substitution Products: : Substituted triazole and phenoxymethyl derivatives
科学的研究の応用
Chemistry
Used as a ligand in metal-catalyzed reactions due to its triazole ring, enhancing catalyst stability and reactivity.
Biology
Potential use as a molecular probe in studying biological pathways due to its structural complexity and functional versatility.
Medicine
Investigated for potential therapeutic applications, including antifungal, antibacterial, and anticancer properties, owing to its bioactive triazole ring.
Industry
Utilized in the development of novel materials with unique chemical and physical properties, such as polymers and coatings.
作用機序
Molecular Targets and Pathways
The triazole ring interacts with biological macromolecules, potentially inhibiting key enzymes and disrupting cellular processes.
The sulfonyl group enhances the compound's ability to penetrate cell membranes and reach intracellular targets.
Pathways involved may include enzyme inhibition, DNA intercalation, and disruption of protein-protein interactions.
類似化合物との比較
Similar Compounds
4-(phenoxymethyl)-1H-1,2,3-triazole: : Lacks the sulfonyl azetidinyl group, potentially reducing bioactivity.
1-(3-(trifluoropropyl)-1H-1,2,3-triazole: : Lacks the phenoxymethyl group, leading to different reactivity and applications.
4-(phenoxymethyl)-1-((3,3,3-trifluoropropyl)sulfonyl)-1H-1,2,3-triazole: : Similar but lacks the azetidinyl group.
Uniqueness: The combination of phenoxymethyl, sulfonyl azetidinyl, and triazole moieties in a single molecule is unique. This results in a versatile compound with applications in diverse fields, making it stand out among similar compounds.
And voilà! Dive into the intricacies of this compound. Let me know if there's something more specific you want to explore.
特性
IUPAC Name |
4-(phenoxymethyl)-1-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O3S/c16-15(17,18)6-7-26(23,24)21-9-13(10-21)22-8-12(19-20-22)11-25-14-4-2-1-3-5-14/h1-5,8,13H,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXQGRMWBWTNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC(F)(F)F)N2C=C(N=N2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
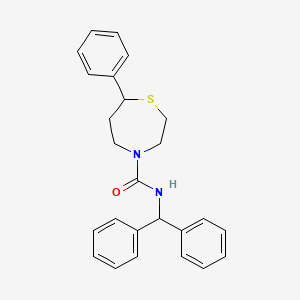
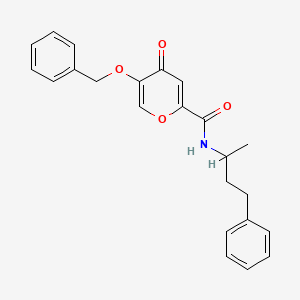
![3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2430893.png)
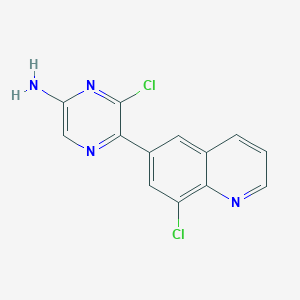
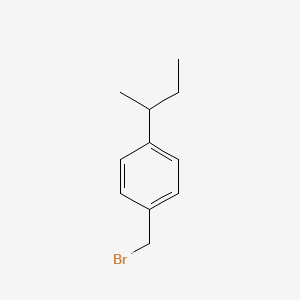
![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2430896.png)
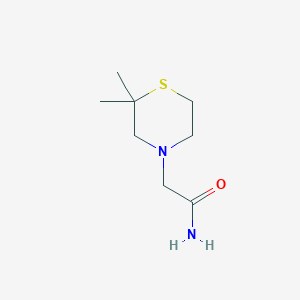
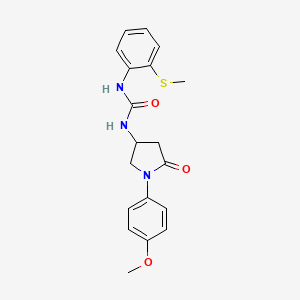
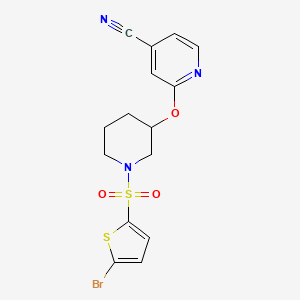
![3-Methoxyspiro[3.3]heptan-1-one](/img/structure/B2430900.png)
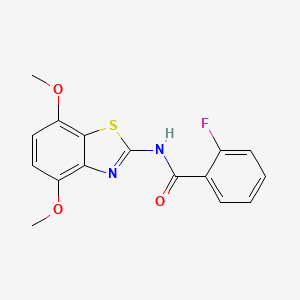
![N-(2-(6-((2-(azepan-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2430907.png)
